

# An In-depth Technical Guide to Apraclonidine: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Apraclonidine

Cat. No.: B1662514

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## Abstract

**Apraclonidine** is a potent and relatively selective alpha-2 adrenergic receptor agonist primarily utilized in ophthalmology to reduce intraocular pressure (IOP). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **apraclonidine**. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented, alongside a thorough examination of its mechanism of action and associated signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug discovery and development.

## Chemical Identity and Structure

**Apraclonidine**, chemically known as 2,6-dichloro-N<sup>1</sup>-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine, is a derivative of clonidine.<sup>[1][2]</sup> Its chemical structure features a dichlorinated aniline ring linked to an imidazoline moiety. This structural arrangement is crucial for its selective interaction with alpha-2 adrenergic receptors.

Table 1: Chemical Identifiers of **Apraclonidine**

Identifier	Value
IUPAC Name	2,6-dichloro-N <sup>1</sup> -(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine[1]
CAS Number	66711-21-5[2]
PubChem CID	2216[3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> Cl <sub>2</sub> N <sub>4</sub>
SMILES	C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl

## Physicochemical Properties

The physicochemical properties of **apraclonidine** influence its formulation, delivery, and pharmacokinetic profile. It is typically used as the hydrochloride salt to enhance its solubility in aqueous ophthalmic solutions.

Table 2: Physicochemical Properties of **Apraclonidine** and its Hydrochloride Salt

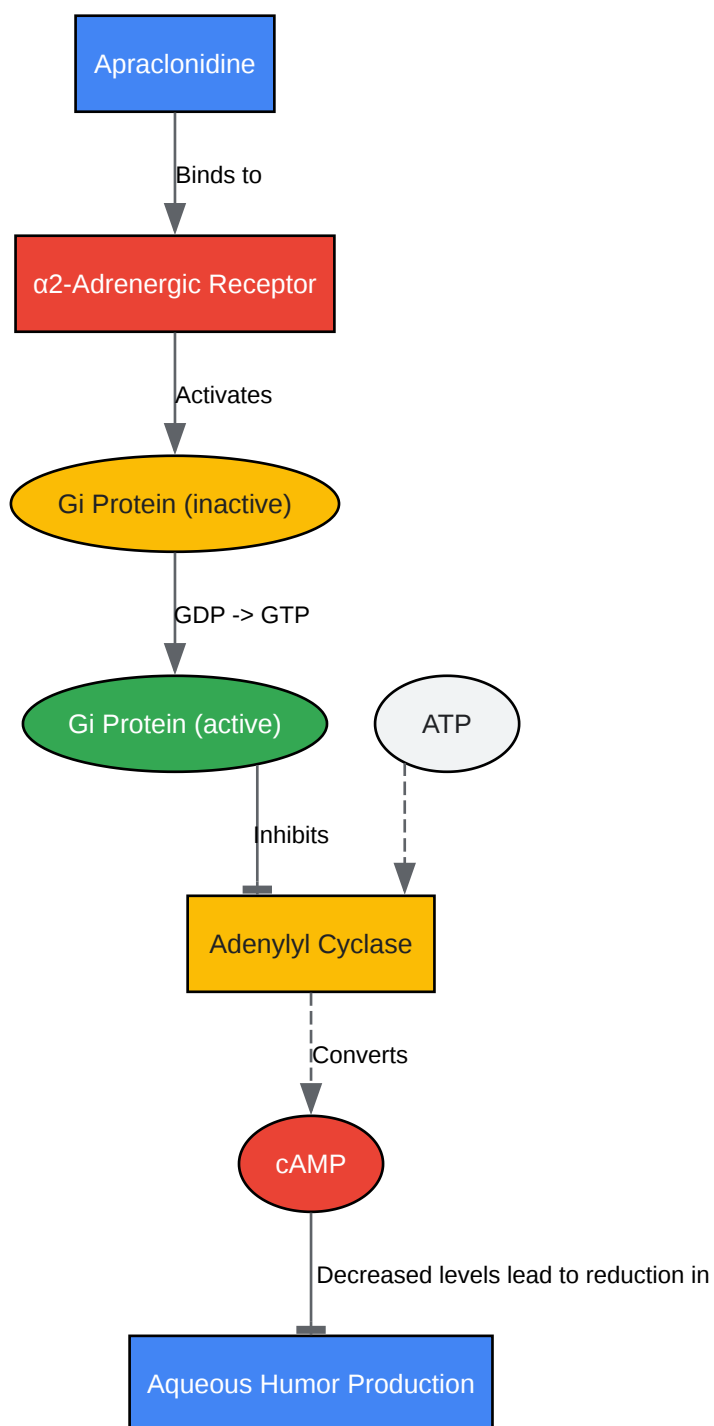
Property	Apraclonidine (Base)	Apraclonidine Hydrochloride
Molecular Weight	245.11 g/mol	281.57 g/mol
Melting Point	>230 °C	~300 °C
Solubility	Water: 0.409 mg/mL (predicted)	Highly soluble in water
DMSO: Soluble	DMSO: 28 mg/mL	
pKa (Strongest Basic)	8.48 (predicted)	-
LogP	1.66 (predicted)	-

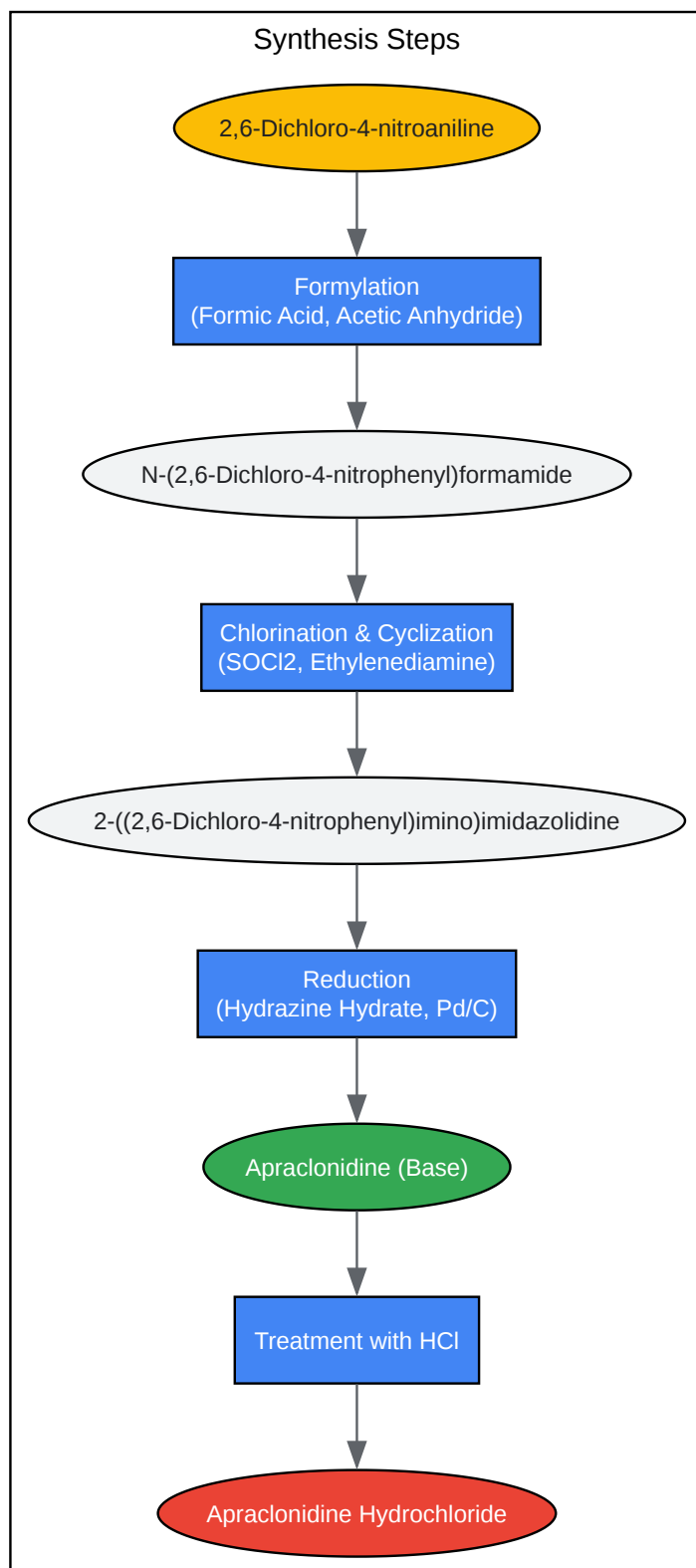
## Mechanism of Action and Signaling Pathway

**Apraclonidine** exerts its primary pharmacological effect by acting as a selective agonist at alpha-2 adrenergic receptors. Its therapeutic utility in glaucoma stems from its ability to lower

intraocular pressure through a dual mechanism: reduction of aqueous humor production and an increase in uveoscleral outflow.

Upon binding to presynaptic alpha-2 adrenergic receptors on sympathetic nerve terminals in the ciliary body, **apraclonidine** initiates a G protein-coupled signaling cascade. Specifically, it activates the inhibitory G protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels is the key downstream event that results in the suppression of aqueous humor formation.





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## References

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